molecular formula C11H9BrClNO2S2 B14932741 N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide

N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B14932741
M. Wt: 366.7 g/mol
InChI Key: WLPQPCXONRTSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide: is an organic compound that features a sulfonamide group attached to a thiophene ring, which is further substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, is brominated to introduce a bromine atom at the 2-position.

    Thiophene Formation: The brominated intermediate is then reacted with thiophene-2-sulfonyl chloride under suitable conditions to form the thiophene ring.

    Chlorination: Finally, the compound is chlorinated to introduce a chlorine atom at the 5-position of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The thiophene ring allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the sulfonamide group.

    Reduction Products: Reduced forms of the sulfonamide group or the thiophene ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for potential use in pharmaceuticals due to its bioactive properties.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Materials Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-iodo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide
  • N-(2-bromo-4-methylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • N-(4-bromophenyl)-acetamide

Uniqueness:

  • Substitution Pattern: The specific substitution pattern of bromine and chlorine atoms on the thiophene ring makes it unique.
  • Reactivity: The presence of both bromine and chlorine atoms allows for diverse chemical reactivity.
  • Applications: Its potential applications in various fields, including medicinal chemistry and materials science, distinguish it from similar compounds.

Properties

Molecular Formula

C11H9BrClNO2S2

Molecular Weight

366.7 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9BrClNO2S2/c1-7-2-3-9(8(12)6-7)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3

InChI Key

WLPQPCXONRTSOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.